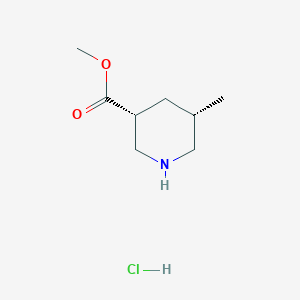

cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

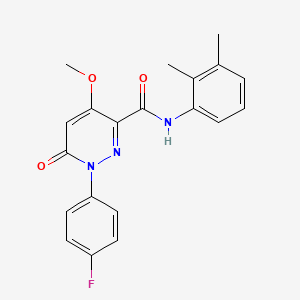

“Cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride” is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 . It is a solid substance that is stored in a refrigerator . The IUPAC name for this compound is methyl (3R,5S)-5-methylpiperidine-3-carboxylate hydrochloride .

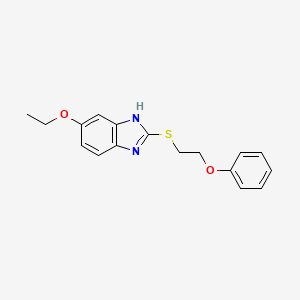

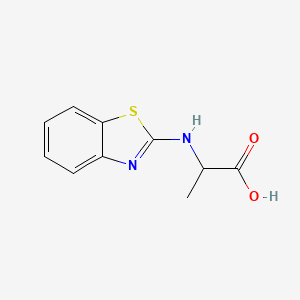

Molecular Structure Analysis

The molecular structure of “cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure also includes a carboxylate group attached to the methyl group .Physical And Chemical Properties Analysis

“Cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride” is a solid substance with a molecular weight of 193.67 . It is stored in a refrigerator and shipped at room temperature .Applications De Recherche Scientifique

Asymmetric Synthesis and Catalysis Research on compounds structurally related to cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride often targets the development of asymmetric synthesis methods. For example, the novel asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for potent protein kinase inhibitors, showcases the utility of piperidine derivatives in synthesizing biologically active molecules (Hao et al., 2011). This highlights the potential of cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride in serving as a building block or intermediate in the synthesis of pharmaceuticals.

Chiral Ligands and Enantioselective Catalysis The stereoselective synthesis of piperidine derivatives, such as the creation of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, demonstrates the significance of these compounds in generating chiral ligands for enantioselective catalysis (Boev et al., 2015). These findings suggest that cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride could be explored for similar applications in asymmetric synthesis, potentially leading to the development of novel, enantioselective catalysts.

Organic Synthesis and Chemical Transformations Research into the synthesis of α-Aminopyrrole derivatives from piperidine-based compounds, like the development of a strategy using 4-methyleneisoxazol-3-ones, indicates the versatility of piperidine derivatives in organic synthesis. Such studies reveal the potential of piperidine-based compounds, including cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride, in facilitating complex chemical transformations and synthesizing heterocyclic compounds with potential pharmaceutical applications (Galenko et al., 2019).

Biological Activity and Drug Development Although direct studies on the biological activity of cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride were not found, research on structurally related compounds often aims to evaluate their potential as biologically active molecules. For instance, the synthesis and evaluation of sigma receptor ligands with neuroprotective effects underscore the therapeutic potential of piperidine derivatives in drug development (Prezzavento et al., 2010). This suggests that cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride could be investigated for similar pharmacological properties.

Safety and Hazards

Propriétés

IUPAC Name |

methyl (3R,5S)-5-methylpiperidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6-3-7(5-9-4-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBUUGGYBZEBNC-UOERWJHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CNC1)C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl cis-5-methylpiperidine-3-carboxylate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(2,5-dimethylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid](/img/structure/B2398988.png)

![[1-(2,4-Dichlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile](/img/structure/B2398990.png)

![3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2398995.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2398998.png)

![N-{3-[7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B2399005.png)